molecular formula C14H18FNO2 B2568100 tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate CAS No. 1286274-19-8

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate

Cat. No.: B2568100
CAS No.: 1286274-19-8
M. Wt: 251.301
InChI Key: UYINUSZJZLWVCY-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS: 1286274-19-8, molecular formula: C₁₄H₁₈FNO₂, molecular weight: 251.3 g/mol) is a carbamate derivative featuring a cyclopropane ring substituted with a 3-fluorophenyl group. It is used primarily in research and development contexts, particularly in organic synthesis and pharmaceutical intermediates . The compound is a white solid, but critical physicochemical data—such as melting point, solubility, and vapor pressure—remain unreported in available safety documentation . Its stability under normal handling conditions is noted, though it decomposes upon exposure to strong oxidizers, releasing hazardous byproducts like fluorides, carbon oxides, and nitrogen oxides .

Properties

IUPAC Name

tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYINUSZJZLWVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-fluorophenyl)cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

As a carbamate, this compound undergoes hydrolysis under acidic or basic conditions, yielding:

  • Amine derivative : Liberation of the cyclopropyl amine.

  • Carbic acid : Formation of a carbonic acid intermediate, which decomposes to CO₂ and tert-butyl alcohol.

Mechanism : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, facilitated by acidic/basic conditions. The cyclopropyl ring’s stability and fluorophenyl substituent influence reaction kinetics.

Substitution Reactions

The carbamate group participates in nucleophilic substitution, where the tert-butyl group can be replaced by other nucleophiles (e.g., amines, alcohols). For example:

  • Amine displacement : Reaction with primary/secondary amines to form substituted ureas or carbamates.

Conditions : Typically require catalytic bases (e.g., DMAP) or acidic conditions to activate the carbonyl group.

Physicochemical Influences on Reactivity

The substituents significantly affect reactivity:

  • Acidity : The cyclopropyl group’s electron-withdrawing effect enhances carbamate acidity compared to tert-butyl analogues .

  • Lipophilicity : Increased lipophilicity (logD) due to the fluorophenyl group may stabilize intermediates in substitution reactions .

Property Value Impact on Reactivity
Acidic pKa~2.9Facilitates hydrolysis
Lipophilicity (logD)~2.5Enhances stability in substitution
SolubilityModerateAffects reaction efficiency

Metabolic Stability

In biological contexts, the cyclopropyl-fluorophenyl structure may influence metabolic stability:

  • Enzymatic hydrolysis : Susceptibility to carbamate-specific enzymes (e.g., acetylcholinesterase).

  • Oxidative resistance : Fluorophenyl groups often impart stability against metabolic oxidation .

Comparative Analysis with Analogues

Feature tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate CF₃-cyclobutyl Analogues
Steric bulk Moderate (cyclopropyl)Larger (cyclobutyl)
Lipophilicity Moderate (logD ~2.5)Higher (logD +0.5 vs. tert-butyl)
Metabolic stability Variable (enzyme-dependent)Often reduced

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules:
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate serves as an essential intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic chemistry.

Reaction Type Description Common Reagents
OxidationConverts to oxidized derivativesPotassium permanganate, hydrogen peroxide
ReductionProduces reduced derivativesLithium aluminum hydride, sodium borohydride
SubstitutionAllows for the introduction of new substituentsNucleophiles like amines or thiols

Biological Research Applications

Antimicrobial and Anticancer Properties:
Research indicates that compounds similar to this compound exhibit promising biological activities. Studies have shown potential antimicrobial effects against various pathogens and significant antitumor properties by targeting cancer cell metabolism.

Mechanism of Action:
The compound's mechanism may involve binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects in diseases such as cancer or infections.

Pharmaceutical Development

Potential Drug Intermediate:
Ongoing research is exploring the use of this compound as a pharmaceutical intermediate. Its structural characteristics may facilitate the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Case Studies

  • Antitumor Activity Study:
    A study investigated the compound's efficacy against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy:
    In vitro tests revealed that similar compounds exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical products. Its role as a reagent in synthetic processes enhances efficiency and product yield.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share a carbamate backbone and cyclopropane ring but differ in substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.3 3-Fluorophenyl Research use; stable under normal conditions
t-Butyl 1-(4-bromophenyl)cyclopropylcarbamate C₁₄H₁₈BrNO₂ 312.2 4-Bromophenyl Intermediate in cross-coupling reactions
tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate C₁₂H₂₁NO₃ 215.3 Hydroxymethylcyclopropyl Polar substituent enhances solubility; lab use
FBOCA (N-BOC-2-aminoacetaldehyde) C₇H₁₃NO₃ 159.2 Aldehyde-functionalized Protease inhibitor; antiviral research

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Bromine : The 3-fluorophenyl substituent in the target compound reduces molecular weight compared to the brominated analog (251.3 vs. 312.2 g/mol). Fluorine’s electronegativity may enhance metabolic stability in drug design, whereas bromine’s bulkiness could influence reactivity in cross-coupling reactions .
  • Hydroxymethyl Group : The hydroxymethyl-substituted analog (215.3 g/mol) exhibits higher polarity, likely improving aqueous solubility compared to the hydrophobic 3-fluorophenyl derivative .

Stability and Reactivity

  • Unlike FBOCA, which is designed for enzyme inhibition, the fluorophenyl derivative lacks reported biological activity data, suggesting its utility is confined to synthetic chemistry .

Critical Analysis of Available Data

  • Physical Properties : The absence of melting point, solubility, and partition coefficient data for this compound hinders direct comparisons with analogs. For example, the hydroxymethyl analog’s purity (≥95%) is documented, but similar metrics are missing for the fluorophenyl compound .
  • Regulatory Status: None of the compounds have GHS classifications, reflecting insufficient hazard data .

Biological Activity

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, a compound with the CAS number 1286274-19-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}F1_{1}N1_{1}O2_{2}, with a molecular weight of approximately 251.30 g/mol. Its structure features a cyclopropyl group attached to a fluorophenyl moiety through a carbamate linkage, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Key areas of investigation include:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes that regulate cell proliferation.
  • Antibacterial Properties : There is emerging evidence indicating that this compound may possess antibacterial activity, potentially making it a candidate for further development in treating bacterial infections.
  • Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems suggest possible applications in neuropharmacology, particularly related to muscarinic receptors.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound appears to inhibit enzymes involved in cell signaling pathways, which may lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and activity within the central nervous system.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorCytotoxic effects on cancer cell lines
AntibacterialInhibition of bacterial growth
NeuropharmacologicalPotential modulation of muscarinic receptors

Case Study: Antitumor Activity

In a study examining the antitumor effects of this compound, researchers utilized various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. Further exploration into the molecular targets revealed that the compound interferes with key signaling pathways associated with cell survival and proliferation.

Case Study: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable activity, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate?

Methodological Answer: The synthesis typically involves condensation reactions using coupling reagents. For example, derivatives of carbamates can be synthesized via reactions between tert-butyl carbamate precursors and substituted aromatic cyclopropane derivatives. A common approach employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents to facilitate amide bond formation under mild conditions . Reaction optimization may require inert atmospheres (e.g., nitrogen) and anhydrous solvents like dichloromethane or DMF.

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the cyclopropane ring integrity and fluorine substitution patterns. The 3-fluorophenyl group will exhibit distinct aromatic splitting and coupling constants.
  • Infrared Spectroscopy (IR) : Identify carbamate carbonyl stretches (~1700 cm1^{-1}) and N-H vibrations (~3350 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL (for refinement) to confirm stereochemistry and molecular packing .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (251.3 g/mol) and isotopic patterns .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation : Conduct experiments in a fume hood to mitigate exposure to decomposition products (e.g., hydrogen fluoride, carbon oxides) .
  • Storage : Keep in a cool, dry place away from strong oxidizers and ignition sources. Store in airtight containers under nitrogen if sensitive to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this carbamate?

Methodological Answer:

  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.
  • Catalysis : Screen palladium or copper catalysts for cross-coupling steps involving the cyclopropane moiety.
  • Temperature Gradients : Perform reactions at 0–25°C to minimize side reactions (e.g., cyclopropane ring opening). Monitor progress via TLC or HPLC .

Q. How do stability issues under varying experimental conditions affect experimental design?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). Avoid heating above 150°C in synthetic steps .
  • pH Sensitivity : Test stability in acidic/basic conditions. The carbamate group may hydrolyze in strong acids (pH < 2) or bases (pH > 10), releasing CO2_2 and amines .
  • Light Exposure : Store solutions in amber vials if photodegradation is suspected, based on analogous carbamate derivatives .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for cyclopropane protons and fluorinated aromatic signals.
  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C) to reduce signal broadening .
  • X-ray Diffraction : Compare experimental crystal structures with computational models (e.g., DFT-optimized geometries) to validate assignments .

Q. What computational methods predict the compound’s reactivity and non-covalent interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use B3LYP/6-31G* basis sets for accuracy.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
  • Docking Studies : Model binding affinities with proteins using AutoDock Vina, focusing on the fluorophenyl moiety’s role in hydrophobic interactions .

Q. How can researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and MTT assays (mammalian cell cytotoxicity) as preliminary screens.
  • Comparative Toxicology : Extrapolate data from structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to estimate hazards .
  • Environmental Impact : Assess biodegradability via OECD 301B tests and bioaccumulation potential using logP values (estimated ~2.5) .

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